molecular formula C13H16FN B570006 4-Fluoropentylindole CAS No. 1451385-65-1

4-Fluoropentylindole

Cat. No. B570006
M. Wt: 205.276
InChI Key: KBLOSQQBEUFJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoropentylindole is a chemical compound with the molecular formula C13H16FN . It has been used in the preparation of phenanthroline copper fluoride complexes . It is also an analogue of N-Pentylindole, an indole derivative with anticancer activity .


Molecular Structure Analysis

The molecular structure of 4-Fluoropentylindole consists of a five-membered ring fused to a benzene ring, with a 4-fluoropentyl group attached . The molecular weight is 205.27 . The exact mass is 205.126677677 . The canonical SMILES representation is CC(CCCN1C=CC2=CC=CC=C21)F .


Physical And Chemical Properties Analysis

4-Fluoropentylindole has a density of 1.0±0.1 g/cm³ . Its boiling point is 316.3±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol .

Scientific Research Applications

Metabolism and Biochemical Applications

  • Metabolism in Synthetic Cannabinoids

    4-Fluoropentylindole derivatives have been studied for their metabolic profiles. Wohlfarth et al. (2015) investigated the metabolic stability and identified metabolites of synthetic cannabinoids, including those with 4-Fluoropentylindole, in human liver microsomes and hepatocytes (Wohlfarth et al., 2015).

  • Synthetic Applications in Medicinal Chemistry

    Singh and Umemoto (2011) demonstrated the use of 4-Fluoropyrrolidine derivatives, similar in structure to 4-Fluoropentylindole, in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Biotechnological Prospects

  • Natural Production and Biotechnological Applications: Carvalho and Oliveira (2017) discussed the natural production of fluorinated compounds and the biotechnological prospects of the fluorinase enzyme, which could be relevant for compounds like 4-Fluoropentylindole (Carvalho & Oliveira, 2017).

Molecular Interactions and Analysis

  • Molecular Interaction Analysis: Shukla et al. (2014) conducted experimental and theoretical analyses of intermolecular interactions in derivatives of 1,2,4-triazoles, which can be relevant for understanding the behavior of 4-Fluoropentylindole in different environments (Shukla et al., 2014).

Fluorescence and Imaging Applications

  • Development of Fluorescent Dyes: Gee et al. (2000) developed fluo-4, a fluorescent dye for quantifying cellular Ca2+ concentrations, which shares structural similarities with 4-Fluoropentylindole. This indicates potential applications of 4-Fluoropentylindole derivatives in developing new fluorescent probes (Gee et al., 2000).

properties

IUPAC Name

1-(4-fluoropentyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLOSQQBEUFJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=CC2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017333
Record name 4-Fluoropentylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropentylindole

CAS RN

1451385-65-1
Record name 4-Fluoropentylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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